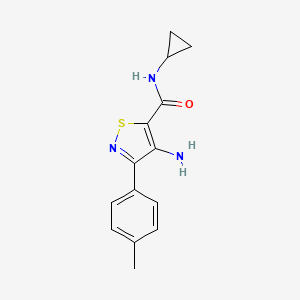![molecular formula C21H24N2O2 B2968989 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide CAS No. 1903298-81-6](/img/structure/B2968989.png)
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide is an organic compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of a furan ring, a pyridine ring, and an adamantane moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their attachment to the adamantane moiety. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
In industrial production, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyridine ring can result in the formation of piperidine derivatives . Substitution reactions involving the adamantane moiety can lead to the formation of various substituted adamantane derivatives, which may have different biological and chemical properties.
Scientific Research Applications
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for the synthesis of new derivatives with potentially improved properties.
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets in the body. The furan and pyridine rings allow the compound to bind to enzymes and receptors, thereby modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate cell membranes .
One of the key pathways involved in the compound’s mechanism of action is the inhibition of certain enzymes that are essential for the survival and proliferation of cancer cells. By inhibiting these enzymes, the compound can induce cell death and reduce tumor growth. Additionally, the compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and N-(6-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds share some structural similarities, such as the presence of pyridine and adamantane moieties, but differ in their specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of furan, pyridine, and adamantane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(21-9-15-6-16(10-21)8-17(7-15)11-21)23-13-14-3-4-18(22-12-14)19-2-1-5-25-19/h1-5,12,15-17H,6-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZHHQHUYYVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)
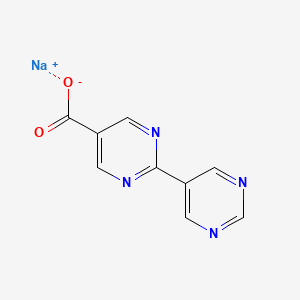
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)

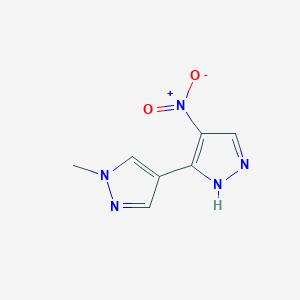
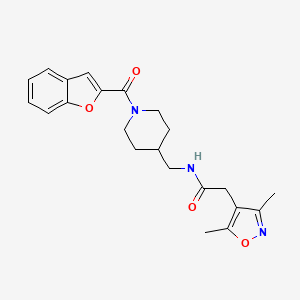
![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)
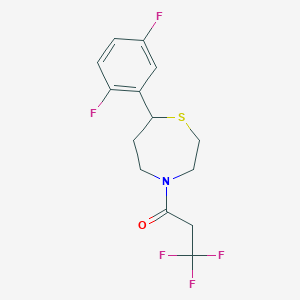
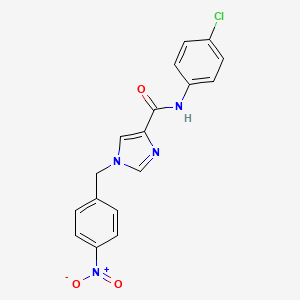

![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/new.no-structure.jpg)
